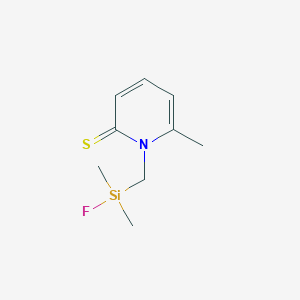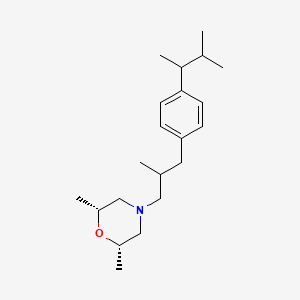![molecular formula C24H34O8 B13418921 alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester: is a complex organic compound with the molecular formula C24H34O8 and a molecular weight of 450.522 . This compound is characterized by the presence of three tetrahydropyran-2-yloxy groups attached to a benzene ring, which is further connected to an acetic acid methyl ester group. It is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. The process begins with the reaction of benzeneacetic acid with tetrahydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the protected intermediate. This intermediate is then esterified using methanol and a suitable esterification catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester is used as a protecting group for hydroxyl functionalities during multi-step organic synthesis. Its stability under various reaction conditions makes it a valuable tool for synthetic chemists .
Biology: In biological research, this compound is used in the synthesis of complex molecules that mimic biological structures. It is also employed in the study of enzyme mechanisms and interactions due to its ability to form stable intermediates .
Medicine: In medicinal chemistry, this compound is used in the development of drug candidates. Its unique structure allows for the exploration of new pharmacophores and the optimization of drug properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mecanismo De Acción
The mechanism of action of alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester involves its interaction with specific molecular targets. The tetrahydropyran groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then participate in further biochemical reactions .
Comparación Con Compuestos Similares
alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde: Similar structure but with an aldehyde group instead of an ester group.
2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone: Used in the synthesis of sodium-glucose transporter inhibitors.
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: A complex molecule with multiple tetrahydropyran groups.
Uniqueness: alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester is unique due to its combination of three tetrahydropyran groups and an acetic acid methyl ester group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C24H34O8 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]-2-(oxan-2-yloxy)acetate |
InChI |
InChI=1S/C24H34O8/c1-26-24(25)23(32-22-10-4-7-15-29-22)17-11-12-18(30-20-8-2-5-13-27-20)19(16-17)31-21-9-3-6-14-28-21/h11-12,16,20-23H,2-10,13-15H2,1H3 |
Clave InChI |
SPDKGSZUEQRPAY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC(=C(C=C1)OC2CCCCO2)OC3CCCCO3)OC4CCCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)

![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)




![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)





